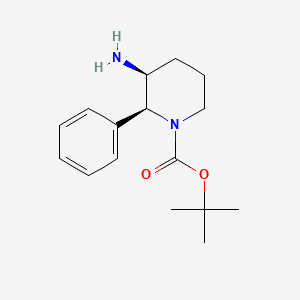

(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine

Description

Properties

IUPAC Name |

tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOAORJRRSLOQA-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-phenylpiperidine.

Introduction of the Amino Group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.

tert-Butoxycarbonyl Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3S) enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The phenyl group at C-2 enables participation in transition-metal-catalyzed cross-couplings. Palladium catalysts with chiral ligands (e.g., Josiphos L53 ) facilitate enantioselective arylations (Figure 28) . For instance:

-

Negishi Coupling : Pd(OAc)₂ with Josiphos achieves 91% ee in arylations using Me₂Zn .

-

Suzuki–Miyaura Coupling : Biarylylphosphine ligands (L57 ) enable stereodefined quaternary center formation (moderate yields, high ee) .

Mechanistic Insight :

-

Oxidative addition is rate-determining, accelerated by electron-deficient alkenes (e.g., p-(trifluoromethyl)styrene) .

-

Ligand coordination (e.g., L58 ) organizes transition states (e.g., 106 ) for asymmetric induction .

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to yield the free amine. Subsequent reactions include:

-

Acylation : Reaction with acyl chlorides or anhydrides.

-

Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction.

-

N-Alkylation : Alkyl halides or Mitsunobu conditions for stereoretentive substitutions .

Example :

In related compounds, 3,5-difluorobenzyl bromide alkylates the piperidine nitrogen under −78°C conditions (44% yield, THF solvent) .

Stereochemical Considerations

The (2S,3S) configuration influences reactivity:

Scientific Research Applications

(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group protects the amino group during reactions, ensuring selective interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other Boc-protected piperidine derivatives and amino acid analogs. Below is a comparative analysis based on molecular structure, stability, and applications:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

The naphthyl group’s extended π-system may enhance binding to aromatic protein pockets . The carboxylic acid in “(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid” increases reactivity (e.g., salt formation, amide coupling), contrasting with the amino group in the target compound, which is primed for reductive alkylation or acylation .

Stability Under Synthetic Conditions :

- Boc-protected amines (as in the target compound) are generally stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in organic solvents. This contrasts with catechol-containing analogs (), which require protection against oxidation during synthesis .

Biological Relevance: The target compound’s piperidine scaffold is prevalent in bioactive molecules (e.g., kinase inhibitors), whereas the naphthyl-propanoic acid derivative () may serve as a mimic for natural cofactors or enzyme substrates .

Q & A

Basic Questions

Q. What are the key safety protocols for handling (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as no toxicological data are available for this compound .

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid environmental release .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately, providing the SDS to healthcare providers .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer :

- Stepwise Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine during subsequent reactions. Palladium-catalyzed coupling (e.g., with XPhos ligand) under inert atmospheres is effective for stereoselective synthesis .

- Chiral Pool Synthesis : Start with enantiomerically pure precursors, such as (2S,3S)-diaminobutanoic acid derivatives, to preserve stereochemistry .

- Workup : Use acidic conditions (e.g., HCl) for Boc deprotection, followed by neutralization and purification via recrystallization or column chromatography .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid degradation .

- Light Sensitivity : Protect from direct light by using amber glassware or opaque containers .

Advanced Research Questions

Q. How can reaction conditions be optimized for Boc protection in stereoselective synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .

- Solvent Selection : Use tert-butanol or DMF to improve solubility of intermediates. Elevated temperatures (40–100°C) accelerate Boc introduction without racemization .

- Kinetic Control : Adjust reaction time (5.5–17 hours) and stoichiometry to favor the (2S,3S) configuration. Confirm stereochemistry via NOESY NMR or X-ray diffraction .

Q. What analytical techniques resolve stereochemical inconsistencies in derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with polar mobile phases (hexane/isopropanol) to separate epimers. Optimize conditions to address minor retention time shifts .

- Spectroscopic Analysis : Combine ¹H/¹³C NMR with Mosher’s ester derivatization to assign absolute configurations. Cross-validate with circular dichroism (CD) for chiral centers .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Data Triangulation : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian) with experimental data. Discrepancies may arise from solvent effects or conformational flexibility—account for these in simulations .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics. If inconsistencies persist, re-examine reaction conditions for unintended side products (e.g., via LC-MS) .

Q. What strategies preserve stereochemical integrity during piperidine ring functionalization?

- Methodological Answer :

- Directed Functionalization : Use sterically hindered bases (e.g., LDA) to control regiochemistry during alkylation or acylation. Monitor stereoretention via in-situ IR or Raman spectroscopy .

- Protection-Deprotection Cycles : Temporarily mask reactive sites (e.g., amines with Fmoc groups) to avoid racemization during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.